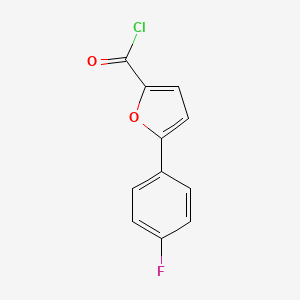

5-(4-Fluorophenyl)furan-2-carbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Fluorophenyl)furan-2-carbonyl chloride is a chemical compound with the molecular formula C11H6ClFO2 . It is a solid substance under normal conditions . The compound is used for research and development purposes .

Synthesis Analysis

The synthesis of this compound involves several steps . One method involves the reaction of the precursor aldehydes with thionyl chloride in benzene under reflux conditions .Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring attached to a carbonyl chloride group and a fluorophenyl group . The InChI code for this compound is 1S/C11H6ClFO2/c12-11(14)10-6-5-9(15-10)7-3-1-2-4-8(7)13/h1-6H .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 224.62 g/mol . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications

Rotational Isomerism Studies

5-(4-Fluorophenyl)furan-2-carbonyl chloride has been examined for the occurrence of rotational isomerism using nuclear magnetic resonance and infrared spectrometry. Researchers like Chadwick et al. (1976) studied the isomerism in furan-2-carbonyl chlorides, observing that these compounds can exist in different rotameric forms, depending on the conditions, which is a significant aspect of their chemical behavior (Chadwick, Chambers, Meakins, & Snowden, 1976).

Synthesis of Organic Compounds

Bo Xu and Hammond (2006) explored the reactivity of fluoropropargyl chloride with carbonyl compounds, leading to the synthesis of various substituted furans, demonstrating the compound's versatility in creating diverse organic structures (Bo Xu & Hammond, 2006).

Catalysis in Organic Synthesis

Gottumukkala and Doucet (2008) described the utilization of this compound in palladium-catalyzed C-H bond activation for the selective arylation of furans. This work highlights its role in facilitating complex organic reactions (Gottumukkala & Doucet, 2008).

Biomass Conversion Research

Dutta, Wu, and Mascal (2015) conducted research on the production of furan-based acid chloride derivatives from biomass-derived compounds. Their work demonstrates the potential of this compound in the field of green chemistry and sustainable materials production (Dutta, Wu, & Mascal, 2015).

Bioactive Compound Synthesis

In 2022, Siddiqa et al. synthesized N-(4-bromophenyl)furan-2-carboxamide derivatives using this compound and explored their antibacterial activities. This study underscores the compound's importance in medicinal chemistry (Siddiqa et al., 2022).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

Properties

IUPAC Name |

5-(4-fluorophenyl)furan-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClFO2/c12-11(14)10-6-5-9(15-10)7-1-3-8(13)4-2-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAICLIOPDMJLFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(=O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378153 |

Source

|

| Record name | 5-(4-Fluorophenyl)furan-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380889-69-0 |

Source

|

| Record name | 5-(4-Fluorophenyl)furan-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Acetyl-7-[2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)

![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)